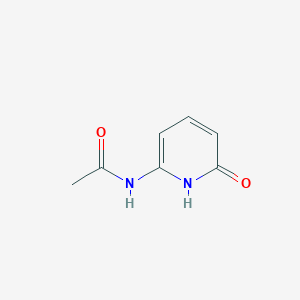

N-(6-hydroxypyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-oxo-1H-pyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)8-6-3-2-4-7(11)9-6/h2-4H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAICAFPHZCCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341507 | |

| Record name | 6-Acetamido-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-20-7 | |

| Record name | N-(1,6-Dihydro-6-oxo-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetamido-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(6-hydroxypyridin-2-yl)acetamide

The formation of N-(6-hydroxypyridin-2-yl)acetamide is primarily achieved through a direct and efficient acylation reaction, contingent on the availability of the key precursor, 2-amino-6-hydroxypyridine (B123244).

Acylation Reactions of Aminopyridines for Acetamide (B32628) Formation

The most straightforward method for synthesizing N-(6-hydroxypyridin-2-yl)acetamide is the N-acylation of 2-amino-6-hydroxypyridine. This reaction involves the treatment of the aminopyridine with an acetylating agent. The amino group at the C2 position of the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form the stable acetamide linkage.

Common acetylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and drive the reaction to completion. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common.

Table 1: Representative Acylation Reaction Conditions

| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Outcome |

|---|---|---|---|---|

| 2-Amino-6-hydroxypyridine | Acetic Anhydride | Pyridine | Dichloromethane | N-(6-hydroxypyridin-2-yl)acetamide |

| 2-Amino-6-hydroxypyridine | Acetyl Chloride | Triethylamine | Tetrahydrofuran (THF) | N-(6-hydroxypyridin-2-yl)acetamide |

Strategic Selection of Starting Materials and Reagents in Pyridinone Synthesis

The synthesis of the pyridinone core itself can be approached through several strategic disconnections. While the direct acylation of a pre-existing 2-amino-6-hydroxypyridine is common, the formation of the pyridinone ring from acyclic precursors is a fundamental strategy in organic chemistry. nih.gov These methods often involve condensation reactions. For instance, derivatives of pyridinone can be synthesized through the condensation of compounds like ethyl acetoacetate (B1235776) with diethyl malonate in the presence of ammonia (B1221849), which first forms an imino ester that subsequently cyclizes. nih.gov

Another established route involves the reaction of nitriles with ethyl bromoacetate (B1195939) via a Blaise reaction intermediate, which undergoes intramolecular ring-closing to yield the 2-pyridinone structure. nih.gov The strategic choice of starting materials is dictated by factors such as commercial availability, cost, and the desired substitution pattern on the final pyridinone ring. For N-(6-hydroxypyridin-2-yl)acetamide, the availability of 2-amino-6-hydroxypyridine makes direct acylation the most efficient route.

Advanced Derivatization Strategies of the Pyridinone Core

The N-(6-hydroxypyridin-2-yl)acetamide molecule possesses two primary functional handles for derivatization: the hydroxyl group on the pyridine ring and the acetamide moiety. These sites allow for a wide range of chemical transformations to generate analogues with modified properties.

Functional Group Interconversions on the Hydroxypyridine and Acetamide Moieties

Functional group interconversion (FGI) is a key strategy for modifying the core structure. solubilityofthings.comimperial.ac.uk

Modifications of the Hydroxyl Group: The hydroxyl group can be converted into various other functional groups. Etherification, for example, can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base (Williamson ether synthesis). It can also be transformed into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu

Modifications of the Acetamide Group: The acetamide group is relatively stable, but it can be hydrolyzed back to the parent amine under acidic or basic conditions, allowing for the introduction of different acyl groups. The nitrogen of the acetamide can also, under certain conditions, be alkylated.

Table 2: Examples of Functional Group Interconversions

| Moiety | Reagents | Transformation | Product Class |

|---|---|---|---|

| Hydroxyl | NaH, Alkyl Halide (R-X) | O-Alkylation | Pyridyl Ether |

| Hydroxyl | TsCl, Pyridine | O-Tosylation | Pyridyl Tosylate |

| Acetamide | H₃O⁺ or OH⁻, Heat | Hydrolysis | Aminopyridine |

Nucleophilic Substitution Reactions for Diversification of Pyridinone Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying pyridine rings, particularly when a good leaving group is present at the 2, 4, or 6 positions. quimicaorganica.org For N-(6-hydroxypyridin-2-yl)acetamide, the hydroxyl group itself is a poor leaving group. However, its conversion to a sulfonate ester (tosylate, mesylate) or a halide dramatically enhances its reactivity towards nucleophiles. nih.gov

Once activated, the C6 position can be attacked by a wide range of nucleophiles, leading to the displacement of the leaving group and the formation of a new derivative. This allows for the introduction of diverse functionalities.

Table 3: Nucleophilic Substitution for Derivatization

| Activated Substrate | Nucleophile | Resulting Functional Group |

|---|---|---|

| N-(6-tosyloxypyridin-2-yl)acetamide | Azide (N₃⁻) | 6-Azido derivative |

| N-(6-tosyloxypyridin-2-yl)acetamide | Alkoxide (RO⁻) | 6-Alkoxy derivative |

| N-(6-chloropyridin-2-yl)acetamide | Amine (R₂NH) | 6-Amino derivative |

| N-(6-chloropyridin-2-yl)acetamide | Thiolate (RS⁻) | 6-Thioether derivative |

This strategy enables the systematic modification of the pyridinone core, providing a library of compounds for further study. The regioselectivity of these reactions is generally high due to the electronic activation provided by the ring nitrogen and the other substituents. nih.gov

Exploration of Novel Reaction Mechanisms and Synthetic Methodologies

Furthermore, the use of transition metal catalysis has opened new avenues for constructing and functionalizing pyridinone scaffolds. iipseries.org Rhodium-catalyzed intramolecular annulation of α,β-unsaturated amides with alkynes has been developed to produce NH-free 2-pyridinone derivatives. iipseries.org Such modern synthetic methods offer access to highly functionalized pyridinones that may be difficult to obtain through traditional condensation chemistry. The application of these advanced techniques to the synthesis of N-(6-hydroxypyridin-2-yl)acetamide and its derivatives could provide more efficient and versatile routes to this important chemical class.

Recyclization and Rearrangement Phenomena in Pyridinone Chemistry

The chemistry of pyridinones and related nitrogen-containing heterocycles is often characterized by fascinating rearrangement and recyclization reactions. One of the most notable rearrangements in similar heterocyclic systems is the Dimroth rearrangement, which typically involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov This type of rearrangement is well-documented for various nitrogen-containing heterocycles, such as 1,2,3-triazoles and certain pyrimidines. wikipedia.org The reaction generally proceeds through a ring-opening mechanism to form an intermediate that can then re-cyclize in a different orientation. nih.gov The propensity for such rearrangements is influenced by factors like the presence of electron-withdrawing groups and the reaction conditions (acidic, basic, or thermal). nih.gov

While specific studies detailing the Dimroth rearrangement of N-(6-hydroxypyridin-2-yl)acetamide are not extensively documented, the structural motif of a 2-acetamidopyridine (B118701) core suggests a potential for analogous transformations. Theoretical and mechanistic studies on related systems, such as 3-aminothiocarbonylquinazolines, have shown that while a Dimroth-type pathway is conceivable, alternative routes like rsc.org-sigmatropic shifts might be energetically more favorable. nih.gov The presence of the acetyl group on the exocyclic nitrogen and the hydroxyl group on the pyridinone ring could significantly influence the electronic and steric factors governing any potential rearrangement pathways. Further investigation into the behavior of N-(6-hydroxypyridin-2-yl)acetamide under various conditions would be necessary to fully elucidate its susceptibility to such intramolecular transformations.

One-Pot Synthetic Approaches for Enhanced Efficiency

The development of one-pot synthetic methods is a cornerstone of modern organic chemistry, offering increased efficiency, reduced waste, and simplified purification processes. For the synthesis of N-(6-hydroxypyridin-2-yl)acetamide and its derivatives, one-pot strategies are highly desirable. The synthesis of substituted 2-pyridones can often be achieved through multicomponent reactions (MCRs). For instance, various one-pot procedures have been developed for the synthesis of polysubstituted pyridines and 3,4-dihydro-2-pyridone derivatives. nih.govnih.gov These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia source, sometimes under microwave irradiation to accelerate the reaction. mdpi.com

A plausible one-pot approach for the synthesis of N-(6-hydroxypyridin-2-yl)acetamide could involve the initial formation of the 2-amino-6-hydroxypyridine core, followed by in-situ N-acetylation. While specific literature on a one-pot synthesis of the title compound is scarce, related methodologies for the synthesis of other N-substituted 2-pyridones have been reported. These often utilize a sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation of intermediates. For example, a one-pot synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids has been achieved through a sequential coupling and cyclization reaction. nih.gov This highlights the feasibility of tandem reactions in the synthesis of complex molecules containing a 6-hydroxypyridine moiety.

The efficiency of these one-pot syntheses can be compared based on reaction times, yields, and the complexity of the starting materials. Below is a conceptual table illustrating potential one-pot strategies for related pyridone derivatives.

| Starting Materials | Catalyst/Conditions | Product Type | Reported Yields |

| Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | Microwave Irradiation | 1-Alkyl-6-amino-2-oxo-1,2-dihydropyridines | Good to Excellent |

| Meldrum's acid, Benzaldehyde, Methyl acetoacetate, Ammonium acetate | SiO2-Pr-SO3H, Solvent-free | 3,4-dihydro-2-pyridone derivatives | High |

| 6-Hydroxypicolinic acids, β-Hydroxylamines | HATU | Pyridopyrazine-1,6-diones | Good |

Catalyst-Mediated Transformations and Their Mechanistic Implications

Catalysis plays a pivotal role in the synthesis and functionalization of pyridinone scaffolds. Various transition-metal and organocatalysts have been employed to achieve high selectivity and efficiency. For the synthesis of N-substituted 2-pyridones, catalyst-mediated N-alkylation or N-arylation of the pyridone nitrogen is a common strategy. rsc.org The regioselectivity of these reactions (N- vs. O-alkylation/arylation) is a critical aspect, often controlled by the choice of catalyst, base, and solvent.

Recent advancements have focused on the direct C-H functionalization of 2-pyridone rings, offering a more atom-economical approach to derivatization. These methods often utilize transition metal catalysts, such as palladium or rhodium, to activate specific C-H bonds for coupling with various partners. rsc.org The site-selectivity of these reactions is typically governed by the directing ability of existing functional groups on the pyridone ring.

In the context of N-(6-hydroxypyridin-2-yl)acetamide, the synthesis could be approached via the catalytic amidation of a 6-hydroxypyridine-2-carboxylic acid derivative or through the direct catalytic N-acetylation of 2-amino-6-hydroxypyridine. While specific catalytic systems for the direct synthesis of N-(6-hydroxypyridin-2-yl)acetamide are not extensively reported, the broader literature on catalytic amide bond formation provides a strong foundation for developing such methods.

Mechanistically, these catalytic transformations often involve key steps such as oxidative addition, reductive elimination, and migratory insertion. The nature of the ligand on the metal center can significantly influence the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions for the synthesis of N-substituted pyridones, the choice of phosphine (B1218219) ligand is crucial for achieving high yields. researchgate.net

The following table summarizes different catalytic approaches for the synthesis and functionalization of pyridone derivatives, which could be conceptually applied to N-(6-hydroxypyridin-2-yl)acetamide.

| Reaction Type | Catalyst System | Key Mechanistic Feature |

| N-Alkylation | Ir(I) complex | O-to-N-alkyl migration via C-O bond cleavage |

| N-Arylation | Pd(OAc)2/Xantphos | Buchwald-Hartwig amination |

| C-H Functionalization | Rh(III) or Pd(II) complexes | Directed C-H activation |

| One-pot cyclocondensation | SiO2-Pr-SO3H | Acid-catalyzed cascade reaction |

Further research into these synthetic methodologies will undoubtedly unlock the full potential of N-(6-hydroxypyridin-2-yl)acetamide and its derivatives in various scientific and technological applications.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For N-(6-hydroxypyridin-2-yl)acetamide, DFT calculations offer a detailed picture of its geometry, vibrational modes, and electronic properties, which are essential for predicting its chemical behavior.

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(6-hydroxypyridin-2-yl)acetamide, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve a reliable optimized geometry. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. For instance, studies on similar acetamide (B32628) derivatives have shown that DFT-optimized structures are consistent with those determined by X-ray crystallography. researchgate.net

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies can be correlated with experimental spectra, allowing for a detailed assignment of vibrational modes to specific functional groups and molecular motions. spectroscopyonline.com For N-(6-hydroxypyridin-2-yl)acetamide, key vibrational modes would include the N-H stretch of the amide, the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and various stretching and bending modes of the pyridine (B92270) ring. Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) (Scaled) |

| O-H Stretch | Hydroxyl | 3400-3600 |

| N-H Stretch | Amide | 3200-3400 |

| C-H Stretch | Aromatic/Methyl | 2900-3100 |

| C=O Stretch | Amide I | 1650-1690 |

| N-H Bend | Amide II | 1510-1550 |

| C-N Stretch | Amide III | 1250-1300 |

| C-O Stretch | Hydroxyl | 1200-1260 |

This table presents hypothetical but representative scaled vibrational frequencies for N-(6-hydroxypyridin-2-yl)acetamide based on typical values for its functional groups.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. libretexts.org

For N-(6-hydroxypyridin-2-yl)acetamide, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule reveals these reactive centers. It is anticipated that the HOMO would be localized on the electron-rich hydroxypyridine ring and the amide nitrogen, while the LUMO would be concentrated on the pyridine ring and the carbonyl carbon. This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: These values are illustrative and based on DFT calculations for similar aromatic acetamide compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, resembling a Lewis structure. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.netyoutube.com

In N-(6-hydroxypyridin-2-yl)acetamide, NBO analysis can elucidate the delocalization of electron density from the nitrogen lone pair of the amide into the carbonyl group and the pyridine ring. It can also describe the hyperconjugative interactions involving the hydroxyl group. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of their strength. youtube.com For instance, a significant E(2) value for the interaction between the nitrogen lone pair (nN) and the antibonding π* orbital of the carbonyl group (π*C=O) would confirm the resonance stabilization of the amide bond.

Activation Energy Barrier Calculations for Reaction Pathways

DFT can be used to model chemical reactions and determine the activation energy barriers (ΔG‡) for various reaction pathways. unjani.ac.id This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

For N-(6-hydroxypyridin-2-yl)acetamide, one could investigate reactions such as tautomerization (e.g., keto-enol tautomerism of the hydroxypyridine ring or amide-imidol tautomerism), hydrolysis of the amide bond, or electrophilic substitution on the pyridine ring. By mapping the potential energy surface and identifying the transition states, the most favorable reaction pathways can be determined. For example, calculations on the pyrolysis of N-substituted diacetamides have shown how substituent effects influence the activation energy of decomposition. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its behavior in different environments (e.g., in solution). nih.govrsc.org

For a flexible molecule like N-(6-hydroxypyridin-2-yl)acetamide, which has rotational freedom around the C-N amide bond and the bond connecting the amide to the pyridine ring, MD simulations can reveal the different accessible conformations and the energy barriers between them. nih.govacademie-sciences.fr By simulating the molecule over nanoseconds or longer, one can generate a trajectory that maps its conformational space, identifying the most populated conformational states and the pathways for interconversion. This is particularly important for understanding how the molecule's shape might change upon binding to a biological target or in response to environmental changes.

Quantum Chemical Descriptors and Their Correlation with Experimental Data

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic and geometric structure. nih.gov These descriptors include properties like HOMO and LUMO energies, dipole moment, polarizability, molecular electrostatic potential (MEP), and atomic charges.

A powerful application of computational chemistry is to establish Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), which correlate these theoretical descriptors with experimentally observed properties or activities. nih.gov For N-(6-hydroxypyridin-2-yl)acetamide and its derivatives, one could correlate quantum chemical descriptors with experimental data such as pKa, spectroscopic shifts (NMR, UV-Vis), or biological activity. science.gov For example, the calculated MEP can be used to predict regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions, which can then be correlated with observed binding affinities. chemrxiv.org Such correlations can lead to predictive models that facilitate the design of new molecules with desired properties. ethz.ch

Coordination Chemistry of N 6 Hydroxypyridin 2 Yl Acetamide

Chelation Properties and Ligand Characteristics of the Pyridinone Scaffold

N-(6-hydroxypyridin-2-yl)acetamide belongs to the hydroxypyridinone (HOPO) family of chelators. Specifically, it is a derivative of the 1-hydroxy-2-pyridinone (1,2-HOPO) class, which exists in tautomeric equilibrium with its 2-amino-6-hydroxypyridine (B123244) form. The pyridinone tautomer is particularly significant for metal coordination. Hydroxypyridinones are recognized as exceptional chelating agents for hard metal ions, such as Fe(III), Al(III), Zr(IV), and actinides, owing to their high affinity and ability to form stable complexes. nih.govnih.gov

The chelating power of the 1,2-HOPO scaffold in N-(6-hydroxypyridin-2-yl)acetamide stems from its structure as a bidentate ligand. nih.govmdpi.com Upon deprotonation of the hydroxyl group, the resulting anion coordinates to a metal ion through two donor oxygen atoms: one from the deprotonated hydroxyl group and the other from the adjacent carbonyl group. This arrangement forms a highly stable five-membered chelate ring, a favored conformation in coordination chemistry. nih.gov The 1,2-HOPO moiety is classified as a cyclic hydroxamic acid, contributing to its strong binding capabilities. nih.govmdpi.com The affinity of HOPO ligands for trivalent metal ions like iron(III) is particularly noteworthy, making them a subject of extensive research for therapeutic applications, such as iron decorporation. rsc.orgkcl.ac.uk

Formation and Characterization of Metal Complexes

As a bidentate chelator, N-(6-hydroxypyridin-2-yl)acetamide is expected to form complexes with metal ions in various stoichiometric ratios, depending on the coordination number of the metal. For many trivalent metal ions that favor a six-coordinate octahedral geometry, such as Fe(III), a stable 3:1 ligand-to-metal complex is anticipated. kcl.ac.uk

The stability of these metal complexes is quantified by their stability constants (log β values), which represent the equilibrium for the formation of the complex. While specific thermodynamic data for N-(6-hydroxypyridin-2-yl)acetamide are not extensively documented, the broader class of 1,2-HOPO ligands is known to form exceptionally stable complexes with tetravalent actinides like Pu(IV) and Zr(IV), with log β values exceeding 40. acs.orgnih.gov

A more practical measure for comparing the efficacy of chelators under physiological conditions is the pM value, defined as the negative logarithm of the free metal ion concentration at a specific pH (typically 7.4). researchgate.net Bidentate 1,2-HOPO ligands generally exhibit high pFe³⁺ values, indicating a strong iron-binding affinity, which underscores their potential as effective iron scavenging agents. nih.govrsc.org The high thermodynamic stability of complexes formed with the 1,2-HOPO scaffold is a key characteristic driving their utility in various applications. nih.gov

The formation of metal complexes with N-(6-hydroxypyridin-2-yl)acetamide can be monitored and characterized using various spectroscopic techniques that detect changes in the electronic and structural environment of the ligand upon coordination.

UV-Visible Spectroscopy: The electronic absorption spectrum of the pyridinone ligand is characterized by π-π* and n-π* transitions. Upon metal chelation, these absorption bands typically exhibit shifts in wavelength (bathochromic or hypsochromic) and changes in intensity (hyperchromic or hypochromic). researchgate.netbath.ac.uk Spectrophotometric titrations, where the absorbance is monitored as a function of metal ion concentration, can be used to study the complexation equilibrium and determine stability constants. nih.gov The appearance of isosbestic points during such titrations often confirms the presence of a two-species equilibrium system (e.g., free ligand and a single complex). nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. bmc-rm.org Upon complex formation, the chemical shifts of the ligand's protons, particularly those on the pyridine (B92270) ring and in the acetamide (B32628) group adjacent to the coordination site, are expected to change. nsf.gov A key indicator of chelation is the disappearance of the signal from the labile hydroxyl proton following its deprotonation. kcl.ac.uk For paramagnetic metal ions like Fe(III), the unpaired electrons cause significant broadening of NMR signals, often rendering the spectrum difficult to interpret. scholaris.ca

Infrared (IR) Spectroscopy: IR spectroscopy provides information about changes in vibrational frequencies of the ligand's functional groups upon coordination. The stretching frequency of the carbonyl group (C=O) is typically expected to shift to a lower wavenumber as the oxygen atom coordinates to the metal ion, weakening the double bond.

Theoretical Modeling of Metal-Ligand Bonding and Geometries

Computational methods, particularly Density Functional Theory (DFT), serve as a valuable complement to experimental studies in coordination chemistry. imist.ma DFT calculations can be employed to predict the three-dimensional structures and optimized geometries of metal complexes formed with N-(6-hydroxypyridin-2-yl)acetamide. These models help visualize the coordination sphere and predict whether the resulting complex will adopt, for example, a tetrahedral, square planar, or octahedral geometry.

Furthermore, theoretical modeling provides deep insights into the nature and strength of the metal-ligand bonds. nih.gov By analyzing parameters such as binding energies and thermodynamic properties, researchers can assess the stability of different potential complexes. researchgate.net Natural Bond Orbital (NBO) analysis can elucidate the charge transfer interactions between the lone pair electrons of the ligand's donor oxygen atoms and the vacant orbitals of the metal ion, which are fundamental to the formation of the coordinate bond. researchgate.net DFT can also be used to simulate spectroscopic properties, such as IR and UV-Vis spectra, to aid in the interpretation of experimental data. imist.marsc.org

Potential in Functional Metal Complexes and Catalysis

The coordination of metal ions to pyridinone and pyridine-based ligands can yield functional complexes with diverse applications, most notably in catalysis. jscimedcentral.com Transition metal complexes containing pyridine ligands are known to catalyze a wide array of organic reactions, including hydrogenations, hydrofunctionalizations, and oxidation reactions. rsc.orgnih.govwikipedia.org

The catalytic activity often arises from the cooperative effect between the metal center and the ligand. rsc.org The pyridonate ligand can modulate the electronic properties of the metal ion and may participate directly in reaction mechanisms, for instance, through hemilability, where one donor arm of a chelating ligand can dissociate and re-associate. rsc.org For example, iridium-pyridonate complexes have demonstrated high efficiency in the dehydrogenation of alcohols, while nickel complexes have been used for the hydroboration of styrenes. rsc.org Given these precedents, metal complexes of N-(6-hydroxypyridin-2-yl)acetamide could be explored as potential catalysts, leveraging the unique electronic environment provided by the 1,2-HOPO scaffold to facilitate chemical transformations.

Mechanistic Studies of Biological Interactions at the Molecular Level

Enzyme Inhibition Kinetics and Molecular Binding Modes

The unique chemical architecture of N-(6-hydroxypyridin-2-yl)acetamide allows it to interact with a range of enzymes. The subsequent sections explore the kinetics and binding mechanisms of this compound and its structural analogs with several key enzymes implicated in inflammation and other physiological processes.

Lipoxygenase and Cholinesterase Inhibition Mechanisms

While direct studies on N-(6-hydroxypyridin-2-yl)acetamide are not extensively documented, the broader class of pyridine (B92270) and pyridone-containing heterocycles has been investigated for anti-inflammatory and neurological activities nih.gov. Lipoxygenases (LOXs) are crucial enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators nih.gov. Inhibition of LOX is a key strategy for managing inflammatory diseases. Research on various plant extracts and synthetic compounds has identified numerous LOX inhibitors, highlighting the importance of this enzymatic pathway as a therapeutic target nih.gov.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary approach for treating neurodegenerative conditions like Alzheimer's disease mdpi.comnih.gov. Natural and synthetic compounds, often featuring heterocyclic scaffolds, have been shown to act as cholinesterase inhibitors through competitive or mixed-type inhibition, binding within the active site gorge of the enzyme mdpi.com.

Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Pathway Modulation

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively nih.govnih.gov. Dual inhibition of COX and 5-LOX is considered a highly effective anti-inflammatory strategy. The 5-LOX pathway, in particular, requires hydroperoxide activation, making it a distinct regulatory point in leukotriene synthesis nih.gov.

Studies on structurally related compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, have shown significant inhibitory effects on inflammatory pathways, specifically targeting TNF-α- and IL-6-induced cell adhesion nih.gov. This suggests that hydroxypyridine acetamide (B32628) scaffolds could modulate inflammatory responses, potentially through interaction with the COX and/or LOX pathways. The modulation of these pathways often involves complex interactions, including direct enzyme inhibition and interference with upstream signaling cascades nih.gov.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide, thereby terminating their signaling nih.govmdpi.com. Pharmacological inhibition of FAAH elevates endogenous endocannabinoid levels, producing analgesic and anti-inflammatory effects nih.govmdpi.com. FAAH inhibitors are being explored for various therapeutic applications, including the management of pain and inflammatory conditions such as acute lung injury mdpi.com. The mechanism typically involves covalent modification of the catalytic serine residue within the FAAH active site.

Urease Inhibition and Competitive Binding Mechanisms

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046) nih.gov. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori dovepress.com. Inhibition of urease is a validated strategy for treating infections caused by these pathogens nih.govnih.govresearchgate.net. Hydroxamic acids are a known class of urease inhibitors, and while acetohydroxamic acid is used clinically, it is associated with significant side effects nih.gov.

The hydroxypyridinone scaffold, structurally related to N-(6-hydroxypyridin-2-yl)acetamide, has been investigated for its potential as a urease inhibitor. These compounds are thought to act by chelating the nickel ions within the enzyme's active site, thereby disrupting its catalytic function researchgate.net. This binding to the dinuclear nickel center is a common mechanism for competitive inhibitors of urease researchgate.net.

| Enzyme | Inhibitor Class Example | Mechanism of Action | Relevance |

| Urease | Hydroxypyridinones | Nickel (II) Chelation in Active Site | Anti-bacterial (H. pylori) |

| FAAH | Various small molecules | Covalent modification of catalytic serine | Analgesic, Anti-inflammatory |

| 5-LOX | Chalcogen-containing compounds | Inhibition of LTA4 Hydrolase activity | Anti-inflammatory |

| Cholinesterase | Alkaloids (e.g., Galantamine) | Competitive binding in active site | Neurodegenerative diseases |

Sodium-Activated Potassium Channel (SLACK) Modulation

Sodium-activated potassium (KNa) channels, such as SLACK (KCNT1), are crucial for regulating neuronal excitability mdpi.com. Gain-of-function mutations in the KCNT1 gene are linked to severe epileptic disorders, making SLACK channel inhibitors a promising therapeutic avenue mdpi.com. Research has focused on identifying small molecules that can modulate SLACK channel activity. For instance, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors have been developed and optimized for potent SLACK inhibition mdpi.com. Furthermore, studies show that these channels are also regulated by endogenous molecules like the phosphoinositide PIP2, which appears to interact directly with the C-terminus of the channel protein nih.gov.

Interaction with Nuclear Receptors and Transcription Factors (e.g., RORγ Modulation)

Beyond direct enzyme inhibition, small molecules can exert their effects by modulating the activity of nuclear receptors and transcription factors, which in turn regulate gene expression. The Retinoid acid receptor-related orphan receptor gamma (RORγ) is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. Modulators of RORγ, both agonists and inverse agonists, are of significant interest for the treatment of autoimmune diseases. Various classes of compounds, including aryl amides and N-sulfonyl-tetrahydroquinolines, have been identified as RORγ modulators bohrium.com. While direct evidence for N-(6-hydroxypyridin-2-yl)acetamide is lacking, the general amide structure is present in some known RORγ modulators, suggesting a potential, though unexplored, avenue for its biological activity.

Investigation of Antimicrobial Action Mechanisms (e.g., against bacterial and yeast strains)

There is a significant gap in the scientific literature concerning the specific antimicrobial action mechanisms of N-(6-hydroxypyridin-2-yl)acetamide. As of the latest searches, no dedicated studies have been published that investigate or elucidate how this particular compound may inhibit the growth of or exert cytotoxic effects on bacterial and yeast strains.

Generally, the antimicrobial properties of related heterocyclic compounds, such as various pyridine derivatives, have been attributed to their ability to interfere with essential cellular processes. These can include the disruption of cell membrane integrity, inhibition of nucleic acid synthesis, or interference with metabolic pathways. For instance, some pyridine compounds have been shown to act as chelating agents, sequestering metal ions that are crucial for microbial enzyme function. However, without experimental data on N-(6-hydroxypyridin-2-yl)acetamide, any proposed mechanism would be purely speculative.

Antioxidant Activity and Associated Molecular Pathways

Similar to its antimicrobial profile, the antioxidant activity and the associated molecular pathways of N-(6-hydroxypyridin-2-yl)acetamide have not been specifically documented. The antioxidant potential of phenolic and hydroxypyridine compounds often stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.

Potential molecular pathways through which related compounds exert antioxidant effects include the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes. The presence of the hydroxyl group on the pyridine ring of N-(6-hydroxypyridin-2-yl)acetamide suggests that it could theoretically possess radical scavenging capabilities. Nevertheless, without empirical evidence from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, or cellular antioxidant activity studies, the antioxidant capacity of this specific compound remains unconfirmed.

Molecular Docking Studies for Ligand-Target Interactions

A comprehensive search for molecular docking studies involving N-(6-hydroxypyridin-2-yl)acetamide has not yielded any specific results. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding potential ligand-target interactions and for drug discovery.

For N-(6-hydroxypyridin-2-yl)acetamide, no studies have been published that model its interaction with microbial or oxidative stress-related protein targets. Such studies would provide valuable insights into its potential binding modes, affinity for specific active sites, and the key amino acid residues involved in the interaction. The absence of this in silico data further underscores the lack of research into the specific biological activities of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic chemical modifications of the N-(6-hydroxypyridin-2-yl)acetamide scaffold have been explored to elucidate the key structural features required for biological activity. The core structure, consisting of a hydroxypyridinone ring linked to an acetamide (B32628) group, serves as a versatile template for chemical derivatization.

One notable area of investigation has been on derivatives of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs). nih.govmedscape.com In these studies, modifications were made to the acetamide side chain and the pyridinone ring to understand their impact on inhibitory activity. For instance, the introduction of a thiazole (B1198619) ring between the hydroxypyridinone and acetamide moieties led to the discovery of potent PHD2 inhibitors. nih.gov

The structure-activity relationship of these compounds revealed that the 3-hydroxy-pyridin-2-yl group is a critical component for activity, likely due to its ability to chelate the iron atom in the active site of the enzyme. The acetamide portion of the molecule also plays a significant role in binding, with modifications to the N-substituent of the acetamide leading to variations in potency.

While direct and extensive SAR data for N-(6-hydroxypyridin-2-yl)acetamide itself is not widely published, studies on related pyridone and acetamide-containing compounds provide valuable insights. For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides with anticonvulsant activity, the nature and position of substituents on the aryl ring were found to be critical for efficacy. nih.gov Unsubstituted phenyl rings or those with ortho- and meta-substituents showed the highest activity. nih.gov

The following interactive data table summarizes the impact of systematic chemical modifications on the biological activity of some representative N-(6-hydroxypyridin-2-yl)acetamide analogs and related compounds.

| Compound/Analog | Modification | Biological Activity | Source(s) |

| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide | Introduction of a thiazole linker | Potent inhibitor of HIF prolyl 4-hydroxylase (PHD2) | nih.gov |

| N-substituted 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamides | Variation of the N-substituent on the acetamide | Modulated inhibitory potency against PHD2 | nih.gov |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Substitution on the aryl ring | Unsubstituted or ortho/meta-substituted phenyl rings showed high anticonvulsant activity | nih.gov |

| Carbamoyl (B1232498) pyridone analogs | Tricyclic ring system formation | Superior potency against resistant HIV-1 strains | nih.govbrieflands.com |

Influence of Substituents on Molecular Recognition and Binding Specificity

The influence of substituents on the N-(6-hydroxypyridin-2-yl)acetamide scaffold is a key determinant of its molecular recognition and binding specificity with biological targets. The hydroxypyridinone core is a well-known metal-chelating pharmacophore, which is often crucial for its interaction with metalloenzymes. nih.gov

Substituents on the pyridine (B92270) ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. For example, the introduction of bulky groups may enhance binding through favorable van der Waals interactions or, conversely, may cause steric clashes that reduce potency.

The acetamide side chain also contributes significantly to binding specificity. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the active site of the target protein. In the case of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide inhibitors of PHD2, modeling studies have shown that the acetamide group occupies a specific pocket in the enzyme's active site, and its interactions are vital for high-affinity binding. nih.gov

The nature of the substituent on the acetamide nitrogen can be varied to probe different regions of the active site and to optimize interactions. For instance, the addition of a phenyl group can lead to pi-stacking interactions with aromatic residues like tyrosine or phenylalanine, enhancing binding affinity.

Chiral Selectivity in Enzyme-Inhibitor Interactions

Chiral selectivity is a critical aspect of enzyme-inhibitor interactions, as stereoisomers of a chiral drug can exhibit significantly different pharmacological activities. In the context of N-(6-hydroxypyridin-2-yl)acetamide derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with distinct binding affinities and inhibitory potencies.

A notable example of stereoselectivity in a related class of compounds is the case of tricyclic carbamoyl pyridone HIV-1 integrase inhibitors. nih.gov These compounds possess an inherent hemiaminal ring fusion stereocenter. The absolute stereochemistry at this center was found to be critical for anti-HIV-1 activity, with one enantiomer being significantly more potent than the other. nih.gov This highlights the importance of controlling stereochemistry in the design of pyridone-based inhibitors.

Another relevant example is the atropisomerism observed in a pyridinone-based p38α kinase inhibitor. nih.gov Due to restricted rotation around an N-phenyl bond, the compound exists as a pair of stable atropisomers. The S-atropisomer was found to be over 100-fold more potent than the R-atropisomer, underscoring the profound impact of three-dimensional structure on biological activity. nih.gov Molecular modeling and X-ray crystallography revealed that the more active isomer adopts a specific conformation that allows for optimal hydrogen bonding and hydrophobic interactions within the kinase's active site. nih.gov

While specific studies on the chiral selectivity of N-(6-hydroxypyridin-2-yl)acetamide are not extensively documented, the principles derived from these related compounds are highly applicable. The introduction of a chiral center, for example, on the acetyl group or through substitution on the pyridine ring, would likely result in stereoisomers with differential activity due to the specific three-dimensional arrangement of functional groups required for effective binding to a chiral biological target like an enzyme active site. The chiral resolution of a spiro-pyrazolopyridinone identified the R-stereoisomer as the active enantiomer against the dengue virus, with an approximately 200-fold difference in potency compared to the S-form. taylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent inhibitors.

Several QSAR studies have been conducted on hydroxypyridinone and acetamide derivatives, providing a framework for understanding the structural requirements for their biological activities. For instance, a QSAR study on a series of 3-hydroxypyridine-4-one derivatives with antimicrobial activity revealed the importance of topological parameters for their action against S. aureus and C. albicans. mdpi.comnih.govresearchgate.net The most significant model was able to explain and predict a high percentage of the variance in the biological data. mdpi.comnih.gov

In the realm of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate models that consider the three-dimensional properties of molecules. These models can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

A 3D-QSAR model developed for a series of acetylcholinesterase inhibitors, which share the acetamide functional group, demonstrated a high predictive ability. nih.govnih.govthescipub.com The model highlighted the importance of proper conformation within the active site and key interactions with specific amino acid residues for high inhibitory potency. nih.gov

While a specific QSAR or 3D-QSAR model for N-(6-hydroxypyridin-2-yl)acetamide was not found in the reviewed literature, the general principles from studies on related scaffolds can be applied. A hypothetical QSAR model for N-(6-hydroxypyridin-2-yl)acetamide derivatives would likely include descriptors related to:

Electronic properties: Such as the partial charge on the atoms of the hydroxypyridinone ring and the acetamide group, which are crucial for metal chelation and hydrogen bonding.

Steric properties: Describing the size and shape of substituents, which can influence the fit of the molecule into the binding pocket.

Hydrophobicity: The lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The development of a robust QSAR model for N-(6-hydroxypyridin-2-yl)acetamide and its analogs would be a valuable tool for the future design of novel therapeutic agents based on this scaffold.

Advanced Applications in Materials Science

Utilization as a Building Block for More Complex Organic Scaffolds and Heterocyclic Systems

N-(6-hydroxypyridin-2-yl)acetamide serves as a versatile intermediate in organic synthesis, providing a foundational structure for the creation of intricate molecules and diverse heterocyclic systems. synchem.debldpharm.com The presence of the nucleophilic hydroxyl group, the amide linkage, and the aromatic pyridine (B92270) core allows for a variety of chemical transformations.

Researchers have utilized this compound as a key starting material in multi-step syntheses to produce complex molecules. For instance, it has been employed in the synthesis of substituted tetrahydroquinolinone compounds, which are investigated as potential modulators of retinoic acid receptor-related orphan receptor gamma (RORγ). googleapis.com This process demonstrates the utility of the N-(6-hydroxypyridin-2-yl)acetamide fragment in constructing fused ring systems of significant molecular complexity. The synthesis of such compounds highlights its role in building scaffolds with potential applications in medicinal chemistry and chemical biology. googleapis.com

The reactivity of the hydroxypyridine moiety is analogous to that of other pyridone systems, which are known to participate in various cyclization and condensation reactions. researchgate.netnih.gov The functional groups on N-(6-hydroxypyridin-2-yl)acetamide allow it to act as a precursor for a range of heterocyclic structures through reactions such as N-alkylation, O-alkylation, and coupling reactions, further expanding its utility as a foundational building block.

Table 1: Examples of Complex Scaffolds Derived from N-(6-hydroxypyridin-2-yl)acetamide and Related Precursors

| Starting Material Class | Reaction Type | Resulting Complex Scaffold/System | Reference |

|---|---|---|---|

| N-(6-hydroxypyridin-2-yl)acetamide | Multi-step synthesis | Substituted Tetrahydroquinolinones | googleapis.com |

| 6-Aminopyran-2-ones | Dimroth Rearrangement | 6-Hydroxypyridin-2-ones | researchgate.net |

| 2-Thioxopyrimidines | Cyclocondensation | Fused Pyrimidine Heterocycles | nih.gov |

| N-(6-acetamidopyridin-2-yl)acetamide | Substitution Reactions | Modified Pyridine Derivatives |

Role in the Design and Synthesis of Organic Frameworks and Supramolecular Materials

The functional groups of N-(6-hydroxypyridin-2-yl)acetamide are ideally suited for directing the self-assembly of molecules into larger, ordered structures, which is the foundational principle of supramolecular chemistry. rsc.org The amide group (a strong hydrogen bond donor and acceptor), the hydroxyl group (a hydrogen bond donor), and the pyridine nitrogen (a hydrogen bond acceptor and metal coordination site) can all participate in non-covalent interactions.

These interactions are crucial for the bottom-up construction of supramolecular materials, including gels and liquid crystals. rsc.org The ability of N-(6-hydroxypyridin-2-yl)acetamide to form predictable hydrogen-bonding patterns makes it a candidate for designing self-assembling systems. While direct synthesis of organic frameworks using this specific molecule is not extensively documented, related pyridine and amide-containing compounds are widely used as ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the hydroxyl oxygen can chelate to metal ions, forming nodes that can be linked into extended one-, two-, or three-dimensional networks. researchgate.nettue.nl

The field of supramolecular chemistry often utilizes host-guest interactions, where macrocyclic molecules encapsulate smaller guests. mdpi.com While N-(6-hydroxypyridin-2-yl)acetamide is not a macrocycle itself, its derivatives could be designed to act as guests or be incorporated into larger host structures, contributing to the development of functional supramolecular systems. mdpi.com

Table 2: Functional Groups of N-(6-hydroxypyridin-2-yl)acetamide in Supramolecular Assembly

| Functional Group | Potential Supramolecular Interaction | Role in Material Design |

|---|---|---|

| Amide (-NH-C=O) | Hydrogen Bonding (Donor & Acceptor) | Directs molecular self-assembly, forms tapes/sheets. |

| Hydroxyl (-OH) | Hydrogen Bonding (Donor) | Provides directional control in crystal engineering. |

| Pyridine Ring | π-π Stacking, Metal Coordination | Forms stacked columnar structures, acts as a ligand for MOFs. |

Exploration in Electronic, Magnetic, and Optical Materials Development

The electronic properties of N-(6-hydroxypyridin-2-yl)acetamide, stemming from its conjugated π-system, make it an interesting candidate for research in electronic and optical materials. The pyridone structure, which exists in tautomeric equilibrium with the hydroxypyridine form, is a known chromophore found in many fluorescent dyes.

Research on analogous pyridone derivatives has shown their potential in optical applications. For example, certain multifunctionalized 2-pyridone derivatives are known to be strongly blue emissive, a desirable characteristic for applications in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the pyridine ring. mdpi.com Theoretical studies on similar molecules focus on the frontier molecular orbitals (HOMO-LUMO gap) to predict their electronic and optical behavior, a strategy that could be applied to derivatives of N-(6-hydroxypyridin-2-yl)acetamide. acs.org

Furthermore, the incorporation of this molecule as a ligand into transition metal complexes opens avenues for developing novel materials with interesting photophysical, photochemical, or magnetic properties. researchgate.net Metal complexes based on pyridine-containing ligands are widely studied for their luminescence, photoswitching capabilities, and potential as chemosensors. researchgate.net While specific studies on the magnetic properties of N-(6-hydroxypyridin-2-yl)acetamide itself are limited, its ability to act as a ligand for paramagnetic metal ions could lead to the synthesis of new magnetic materials.

Table 3: Potential Material Applications based on Structural Features

| Structural Feature | Related Material Property | Potential Application | Reference |

|---|---|---|---|

| Pyridone Tautomer | Luminescence / Fluorescence | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Conjugated π-System | Charge Transfer | Organic Electronics, Dyes | mdpi.com |

| Metal-Coordinating Sites | Photophysics, Photochemistry | Luminescent Sensors, Photoswitches | researchgate.net |

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and separation of N-(6-hydroxypyridin-2-yl)acetamide from reaction mixtures and starting materials. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The purity of N-(6-hydroxypyridin-2-yl)acetamide can be quantitatively determined by analyzing the area of its corresponding peak in the chromatogram relative to the total area of all observed peaks. A high-purity sample, often required for subsequent research applications, is typically defined as being >95% pure by HPLC. The method's parameters, including the column, mobile phase composition, and flow rate, are optimized to achieve a good resolution between the main compound and any impurities. ijpsonline.com For instance, a C18 column is frequently used as the stationary phase due to its hydrophobicity, which effectively retains the compound. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as potassium phosphate, with the pH adjusted to ensure consistent ionization of the analyte. nih.gov

Detailed research findings for analogous compounds provide a framework for establishing a robust HPLC method. The separation is typically achieved using a gradient or isocratic elution, where the mobile phase composition is either varied or held constant, respectively, throughout the analytical run. nih.govgoogle.com

Table 1: Representative RP-HPLC Parameters for Analysis of Acetamide (B32628) Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Stationary Phase | C18, 5 µm particle size | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component of the mobile phase; acidifier controls ionization. |

| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to elute the compound from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarity components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 254 nm | Wavelength at which the pyridine (B92270) or acetamide chromophore absorbs light for detection. |

This table presents a typical set of starting conditions for the HPLC analysis of N-(6-hydroxypyridin-2-yl)acetamide, based on established methods for structurally related compounds. nih.govsielc.com

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. These non-superimposable mirror images are known as enantiomers. A molecule is typically chiral if it contains at least one stereocenter, which is most commonly a carbon atom bonded to four different groups.

The chemical structure of N-(6-hydroxypyridin-2-yl)acetamide lacks any such stereocenter. The pyridine ring and the acetamide group are planar, and there are no carbon atoms with four different substituents. As a result, the molecule is achiral and does not exist as a pair of enantiomers.

Therefore, the application of chiral HPLC for the purpose of enantiomeric separation is not relevant to N-(6-hydroxypyridin-2-yl)acetamide itself. Chiral separation techniques are, however, critical for derivatives or more complex molecules where a chiral center is present. For instance, the asymmetric hydrogenation of certain pyridine derivatives can lead to chiral piperidines, whose enantiomeric purity would be assessed using chiral HPLC. mdpi.com

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

Spectroscopic techniques that allow for real-time, or in situ, monitoring of chemical reactions are powerful tools for understanding reaction mechanisms and determining kinetic parameters. For the synthesis of N-(6-hydroxypyridin-2-yl)acetamide, which typically involves the N-acetylation of 2-amino-6-hydroxypyridine (B123244), methods like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy can provide continuous insight into the reaction progress.

In Situ NMR Spectroscopy: By setting up a reaction directly within an NMR tube or using a flow-NMR setup, chemists can track the conversion of reactants to products over time. acs.org For the acetylation of an aminopyridine, ¹H NMR spectroscopy can monitor the disappearance of signals corresponding to the starting amine and the appearance of new signals for the acetamide product. chemrxiv.orgacs.org For example, the chemical shift of protons near the amino group would change significantly upon its conversion to an amide. The rate of reaction can be calculated by plotting the concentration of reactants or products, determined from the integration of their respective NMR signals, against time. acs.org This method can also help identify and characterize any reaction intermediates that may form. acs.org

In Situ UV-Vis Spectroscopy: UV-Vis spectroscopy is another effective technique for kinetic analysis, particularly when the reactants, intermediates, or products have distinct chromophores that absorb light in the ultraviolet or visible range. thermofisher.comnih.gov The pyridine ring system in N-(6-hydroxypyridin-2-yl)acetamide and its precursor absorb UV light. A change in the electronic structure, such as the N-acetylation of the amino group, will lead to a change in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to the formation of the product or consumption of the reactant, a kinetic profile of the reaction can be constructed. thermofisher.com This technique is often implemented using fiber-optic probes immersed directly into the reaction vessel, providing real-time data without the need for sampling. researchgate.net

Table 2: Application of In Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Principle | Information Gained | Typical Application |

|---|---|---|---|

| In Situ NMR | Monitors changes in the chemical environment of atomic nuclei (e.g., ¹H) over time. | Structural information on reactants, products, and intermediates; concentration changes; reaction rates. acs.orgacs.org | Tracking the N-acetylation of 2-amino-6-hydroxypyridine by observing shifts in proton signals. |

| In Situ UV-Vis | Measures the change in absorbance of light by chromophores in the reaction mixture. | Concentration changes of UV-active species; reaction kinetics (e.g., Michaelis-Menten). thermofisher.com | Monitoring the formation of the N-(6-hydroxypyridin-2-yl)acetamide product by an increase in absorbance at a characteristic wavelength. |

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of N-(6-hydroxypyridin-2-yl)acetamide and related compounds is increasingly being viewed through the lens of green chemistry. The goal is to develop environmentally benign and efficient synthetic protocols. One promising approach involves the use of biocatalysts, such as enzymes like Candida antarctica lipase (B570770) (CAL), which can facilitate reactions in aqueous media under mild conditions, offering high yields and purity. mdpi.com Another green strategy is the use of solid acid catalysts like K-10 montmorillonite, which can promote cyclization and oxidation steps in a single pot. mdpi.com Furthermore, catalyst-free reactions utilizing molecular oxygen as the oxidant and visible-light-activated processes that occur in water with nitrogen as the only byproduct are being explored for the synthesis of related heterocyclic structures. mdpi.com These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

| Green Synthesis Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., Candida antarctica lipase) | High selectivity, mild reaction conditions, aqueous solvent |

| Solid Acid Catalysis | Employs recyclable catalysts (e.g., K-10 montmorillonite) | Ease of separation, potential for continuous flow processes |

| Catalyst-Free Reactions | Utilizes molecular oxygen as an oxidant | High atom economy, environmentally friendly |

| Photocatalysis | Visible-light activation | Energy efficient, clean byproduct (nitrogen) |

Exploration of Undiscovered Biological Targets and Pathways through Phenotypic Screening

Phenotypic screening has re-emerged as a powerful tool in drug discovery, allowing for the identification of compounds that produce a desired effect in a biological system without prior knowledge of the specific molecular target. nih.govpfizer.com This approach is particularly valuable for complex diseases where the underlying biology is not fully understood. pfizer.com For N-(6-hydroxypyridin-2-yl)acetamide and its analogs, phenotypic screening in disease-relevant cellular or animal models could uncover novel therapeutic applications. pfizer.combiorxiv.org By observing the physical changes induced by these compounds, researchers can identify new biological pathways and targets that were previously unassociated with the compound's chemical class. pfizer.comnih.gov This method complements target-based discovery and has the potential to expand the therapeutic relevance of pyridin-2-yl acetamide (B32628) derivatives into new disease areas. pfizer.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds. ijhespub.orgmdpi.com These technologies can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of new molecules, thereby accelerating the drug discovery process. ijhespub.orgresearchgate.net For derivatives of N-(6-hydroxypyridin-2-yl)acetamide, AI and ML algorithms can be employed to:

Predict Structure-Activity Relationships (SAR): Elucidate how modifications to the chemical structure affect biological activity. researchgate.net

De Novo Drug Design: Generate novel chemical structures with desired properties. mdpi.com

Virtual Screening: Computationally screen large libraries of virtual compounds to identify promising candidates for synthesis and testing. researchgate.net

By leveraging AI and ML, researchers can more efficiently navigate the chemical space and prioritize the synthesis of compounds with the highest probability of success, significantly reducing the time and cost of development. ijhespub.org

Expansion into Interdisciplinary Research Fields

The unique chemical properties of N-(6-hydroxypyridin-2-yl)acetamide and its derivatives make them attractive candidates for exploration in various interdisciplinary fields.

Bio-inorganic Chemistry: The pyridine (B92270) ring within the molecule can coordinate with metal ions. This property opens up possibilities for developing new metal-based catalysts or therapeutic agents where the metal complex plays a key role in the biological activity. Research in this area could focus on the synthesis and characterization of coordination complexes and their applications in catalysis or as imaging agents. uni-heidelberg.de

Advanced Materials Engineering: The ability of N-(6-hydroxypyridin-2-yl)acetamide to serve as a building block for more complex heterocyclic structures suggests its potential use in the development of advanced materials. bldpharm.com These could include organic light-emitting diode (OLED) materials, magnetic materials, or polymers with specific electronic or optical properties. bldpharm.com The structural versatility of the pyridone scaffold, a related structure, allows for its incorporation into a wide range of functional materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-(6-hydroxypyridin-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalization of a pyridine precursor. For analogous compounds (e.g., N-(6-ethynylpyridin-2-yl)acetamide), a common approach includes nucleophilic substitution or condensation reactions between activated pyridine derivatives and acetamide precursors. For example:

- Step 1 : Hydroxylation of 2-aminopyridine derivatives under controlled acidic/basic conditions .

- Step 2 : Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .

Critical factors include solvent polarity (e.g., DMF for solubility), temperature (60–80°C to avoid side reactions), and catalyst use (e.g., DMAP for acetylation efficiency). Yields >70% are achievable with optimized stoichiometry .

Q. What analytical techniques are recommended for characterizing N-(6-hydroxypyridin-2-yl)acetamide?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl at C6, acetamide at N1). Aromatic protons in pyridine resonate at δ 7.5–8.5 ppm, while the acetamide methyl group appears at δ 2.1–2.3 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected ~180–190 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for structurally similar compounds (e.g., 2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide) with triclinic crystal systems and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the hydroxyl group at the C6 position influence the compound’s reactivity and interaction with biological targets?

The hydroxyl group enhances hydrogen-bonding capability, affecting both chemical reactivity and bioactivity. For example:

- Reactivity : The hydroxyl group can undergo oxidation to form carbonyl derivatives or serve as a site for glycosylation/alkylation under Mitsunobu conditions .

- Bioactivity : Molecular electrostatic potential (MEP) analysis of analogous compounds shows electron-rich regions near the hydroxyl group, facilitating interactions with enzymes (e.g., kinase active sites) or DNA via H-bonding or π-stacking . Computational docking studies suggest affinity for PDE4 or oxidative stress-related enzymes, with binding energies < −8 kcal/mol .

Q. How can researchers resolve contradictions in reported solubility and stability data for N-(6-hydroxypyridin-2-yl)acetamide derivatives?

Discrepancies often arise from varying experimental conditions:

- Solubility : Hydroxy-substituted pyridines are polar but may exhibit pH-dependent solubility (e.g., soluble in DMSO at 25°C but sparingly soluble in water). Use standardized protocols (e.g., shake-flask method at 25°C, pH 7.4) .

- Stability : While stable under inert conditions (N₂ atmosphere, −20°C), degradation occurs via hydrolysis of the acetamide group in acidic/basic media. Monitor stability via HPLC-UV at λ = 254 nm over 48 hours .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

- pH Adjustment : Buffered solutions (pH 6–7) minimize hydrolysis of the acetamide bond.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves integrity for long-term storage .

- Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes to enhance aqueous solubility without destabilizing the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.